molecular formula C19H24F2N6O B12238871 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

Cat. No.: B12238871
M. Wt: 390.4 g/mol
InChI Key: SYFLIPGOPRGYFH-UHFFFAOYSA-N
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Description

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a complex heterocyclic compound It features a triazolopyridazine core fused with a cyclopropyl group and a difluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Difluoropiperidine Moiety: This step involves the coupling of the triazolopyridazine core with a difluoropiperidine derivative, typically through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine and triazolopyridazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine: shares structural similarities with other triazolopyridazine derivatives and difluoropiperidine-containing compounds.

Uniqueness

    Structural Features: The combination of a triazolopyridazine core with a cyclopropyl group and a difluoropiperidine moiety makes this compound unique.

    Biological Activity: Its specific interactions with biological targets and potential therapeutic applications distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24F2N6O

Molecular Weight

390.4 g/mol

IUPAC Name

[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C19H24F2N6O/c20-19(21)7-11-26(12-8-19)18(28)14-5-9-25(10-6-14)16-4-3-15-22-23-17(13-1-2-13)27(15)24-16/h3-4,13-14H,1-2,5-12H2

InChI Key

SYFLIPGOPRGYFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCC(CC4)C(=O)N5CCC(CC5)(F)F

Origin of Product

United States

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